Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound is often synthesized as part of broader chemical research. For example, the synthesis and characterization of a new azo-Schiff base related to this compound has been studied, providing insights into its structural properties (Menati, Mir, & Notash, 2020).
Crystal Structure Analysis : Research includes examining the crystal structure of related compounds, which can offer valuable information about their chemical properties and potential applications (Menati, Mir, & Notash, 2020).
Biological Activities
- Antimicrobial Activity : Studies on derivatives of 2-aminothiophenes, including compounds structurally similar to Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, have shown significant antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Prasad, Naik Angothu, Latha, & Nagulu, 2017).
Chemical Reactivity and Applications
Reactivity Studies : The compound's reactivity is an area of interest, particularly in the formation of other complex molecules. Research into the reactivity of similar compounds can lead to the development of new synthetic methods and materials (Hromatka, Binder, & Eichinger, 1974).
Application in Heterocyclic Compounds : Thiophene-containing compounds, including those related to Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, are used in the synthesis of various heterocyclic compounds due to their versatile biological activity, including anticancer, antibacterial, and antiviral activities (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
properties
IUPAC Name |
propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-9-19-16(18)14-13(10-20-15(14)17)12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUHPFTORPUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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